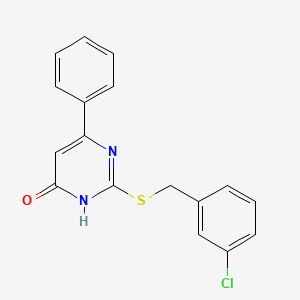
2-((3-chlorobenzyl)thio)-6-phenylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use in scientific research or industry.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, the reaction conditions, and the yield of the product. The analysis might also discuss any challenges encountered during the synthesis and how they were overcome.Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used. The analysis would discuss the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It would include the reactants, products, and conditions of the reaction. The analysis might also discuss the mechanism of the reaction.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and reactivity. These properties can give insights into how the compound behaves under different conditions.Aplicaciones Científicas De Investigación
Structural and Optical Properties
- Nonlinear Optical (NLO) Analysis : This compound, along with other phenyl pyrimidine derivatives, has been studied for its NLO properties. Density functional theory (DFT) calculations indicate significant NLO character, suggesting potential applications in optoelectronics (Hussain et al., 2020).
Synthesis and Crystal Structure
- Synthesis and Cytotoxic Activity : The synthesis of various 4-thiopyrimidine derivatives and their crystal structures have been explored. These compounds exhibit different hydrogen-bond interactions and have been evaluated for cytotoxicity against several cell lines, indicating potential for medical applications (Stolarczyk et al., 2018).
Biological and Pharmacological Applications
- Antioxidant Activity Studies : Derivatives of 4-hydroxyphenyl substituted thiopyrimidine have been synthesized and tested for antioxidant activities. The findings suggest these compounds exhibit stronger antioxidant activity compared to other derivatives (Akbas et al., 2018).
- Anticancer Activity : New complexes of 6-amino-4-hydroxy-2-thiopyrimidine have been synthesized and characterized, showing efficacy against the human breast cancer MDA-MB231 cell line. This suggests potential applications in cancer treatment (Elsayed et al., 2012).
Material Science and Chemistry
- Corrosion Inhibition : Thiopyrimidine derivatives have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid. Studies indicate that these compounds act as mixed inhibitors and show significant inhibition efficiency (Singh et al., 2016).
Antimicrobial Activities
- Synthesis and Antimicrobial Activities : Benzothiophene derivatives have been synthesized and screened for antibacterial activity. These compounds, including thiopyrimidine derivatives, have shown promising results (Aganagowda et al., 2012).
Safety And Hazards
This would involve examining the compound’s toxicity, flammability, and environmental impact. It would include recommendations for safe handling and disposal of the compound.
Direcciones Futuras
This would involve discussing potential future research directions. It might include suggestions for new synthetic methods, new reactions to study, or new applications for the compound.
Please note that this is a general guide and the specific details would depend on the particular compound being studied. For a detailed analysis of a specific compound, I would recommend consulting a chemistry textbook or a scientific research article. If you have access to a university library, they may be able to help you find relevant resources. You could also consider reaching out to a chemistry professor or researcher for guidance. They might be able to provide more specific information or suggest relevant research articles to read. I hope this helps! If you have any other questions, feel free to ask.
Propiedades
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c18-14-8-4-5-12(9-14)11-22-17-19-15(10-16(21)20-17)13-6-2-1-3-7-13/h1-10H,11H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUCKYUAPWSMCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-chlorobenzyl)thio)-6-phenylpyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

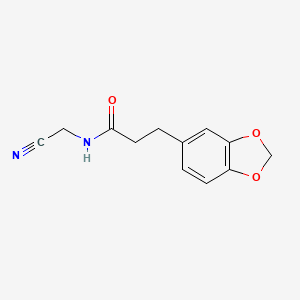
![4-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2926081.png)

![4-({4-Chloro-3-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}sulfonyl)thiomorpholine](/img/structure/B2926084.png)
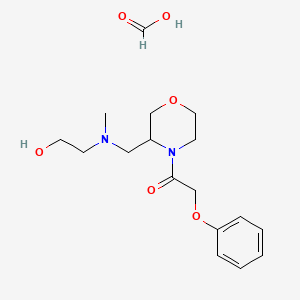
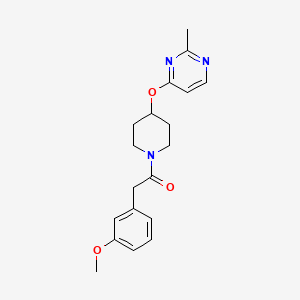

![N-butyl-1,3-dimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2926091.png)
![[4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2926092.png)
![1-(4-methoxyphenethyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2926093.png)
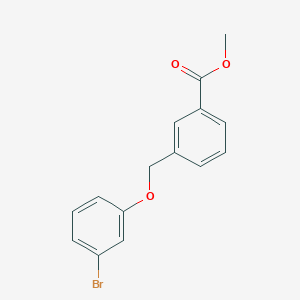
![2-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2926096.png)
![(3,5-dimethylisoxazol-4-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2926097.png)
